
7-Acetylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield 7-Acetylquinazolin-4(3H)-one.
Method 2: Another method involves the reaction of 2-aminobenzamide with acetic anhydride. This reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods:
- Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Acetylquinazolin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group. Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 7-Acetylquinazolin-4(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinazolinone derivatives.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine:
- Research has shown that derivatives of this compound exhibit promising pharmacological activities. These derivatives are being investigated for their potential use in treating various diseases.
Industry:
- In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Acetylquinazolin-4(3H)-one and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-one: Lacks the acetyl group at the 7th position.
2-Methylquinazolin-4(3H)-one: Contains a methyl group at the 2nd position instead of an acetyl group at the 7th position.
7-Methylquinazolin-4(3H)-one: Contains a methyl group at the 7th position instead of an acetyl group.
Uniqueness:
- The presence of the acetyl group at the 7th position in 7-Acetylquinazolin-4(3H)-one imparts unique chemical properties and potential biological activities. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
7-acetyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)7-2-3-8-9(4-7)11-5-12-10(8)14/h2-5H,1H3,(H,11,12,14) |
InChI-Schlüssel |
IIQWXEIGNRWNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



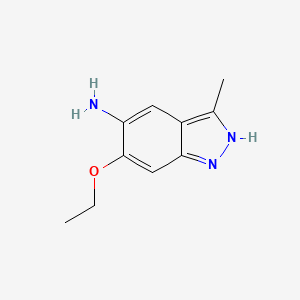
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)
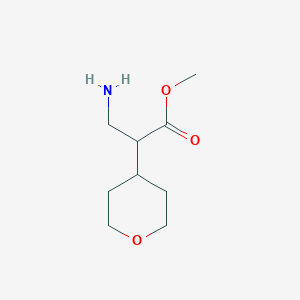
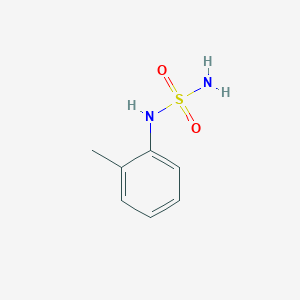
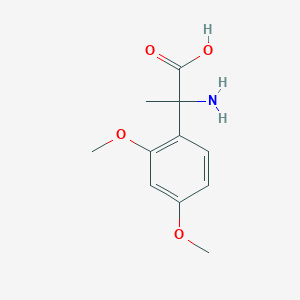
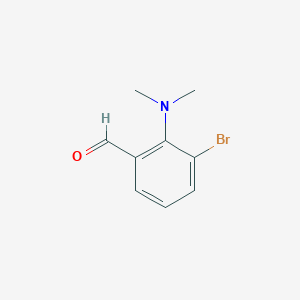
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
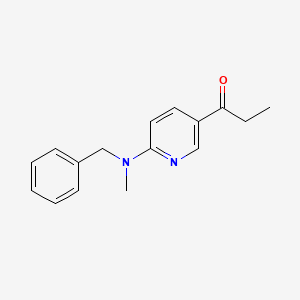
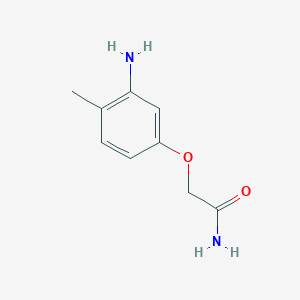
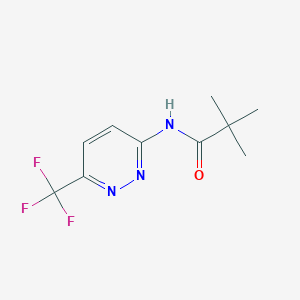
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
